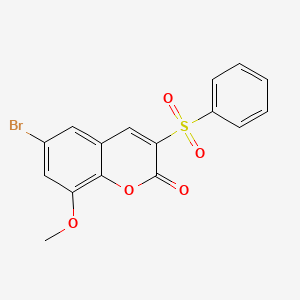

3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one” is a complex organic molecule. It contains a benzenesulfonyl group, a bromine atom, a methoxy group, and a 2H-chromen-2-one group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl chloride, a component of the compound, can be synthesized by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride .科学的研究の応用

Synthesis and Characterization

Synthesis Approaches

Synthesis of 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one involves intricate organic synthesis techniques. The compound and its derivatives are synthesized using one-step regioselective Wittig reactions or through cyclization and oxidation processes. For instance, some derivatives are synthesized via Bu3SnH mediated cyclisation of o-(benzoyl)aryl radicals, highlighting the complexity and specificity of these synthesis methods (Bowman, Mann, & Parr, 2000), (Santos, Silva, & Cavaleiro, 2009).

Structural Characterization

The structural features of these compounds are meticulously characterized using various techniques such as IR spectra, 1H-NMR, 13C-NMR, and elemental analyses. This level of characterization ensures the purity and the proper identification of the synthesized compounds (Behrami, 2018).

Biological Activities

- Antibacterial Activity: Certain derivatives of 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one demonstrate antibacterial properties. Synthesized compounds have been tested against bacterial cultures such as Staphylococcus aureus, Escherchia coli, and Bacillus cereus, showing varying levels of bacteriostatic and bactericidal activities. These findings suggest potential applications in developing antimicrobial agents (Behrami, 2018), (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Physicochemical Properties

Photochromic Behavior

Certain chromene derivatives, including those similar to 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one, exhibit photochromic behavior. This means they change color upon exposure to light, a property that can be harnessed in various technological applications, such as the development of smart materials and optical storage devices (Hobley et al., 2000).

Fluorescence Properties

Certain derivatives exhibit remarkable fluorescence properties due to their conjugated systems and various hydrogen bonding patterns. These properties may find utility in the development of sensors or in applications that require fluorescence-based detection (Shi, Liang, & Zhang, 2017).

作用機序

Target of Action

Benzenesulfonyl derivatives have been reported to inhibit human neutrophil elastase (hne), a serine proteinase . hNE plays a crucial role in the immune response, particularly during inflammation or infection .

Mode of Action

Benzenesulfonyl derivatives have been shown to act as competitive inhibitors of hne . They likely interact with the active site of the enzyme, preventing it from binding to its natural substrate and thus inhibiting its activity .

Biochemical Pathways

Given its potential role as an hne inhibitor, it may impact pathways involving neutrophil function and inflammation . Neutrophils release hNE to destroy pathogens and regulate inflammation . Therefore, inhibiting hNE could potentially modulate these processes.

Result of Action

As a potential hne inhibitor, it could potentially reduce inflammation and modulate immune response by inhibiting the activity of hne .

特性

IUPAC Name |

3-(benzenesulfonyl)-6-bromo-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO5S/c1-21-13-9-11(17)7-10-8-14(16(18)22-15(10)13)23(19,20)12-5-3-2-4-6-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRCHQWVOAXQPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2463816.png)

![Ethyl (5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2463818.png)

![(E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2463822.png)

![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)

![8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2463827.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)